Omeprazole (sodium) Omeprazole (sodium) Omeprazole sodium is a member of benzimidazoles and a sulfoxide.
Omeprazole Sodium is the sodium salt form of a benzimidazole with selective and irreversible proton pump inhibitor activity. In the acidic compartment of parietal cells, omeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
A 4-methoxy-3,5-dimethylpyridyl, 5-methoxybenzimidazole derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits an H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS.
See also: Omeprazole (has active moiety).
Brand Name: Vulcanchem
CAS No.: 95510-70-6
VCID: VC21116562
InChI: InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1
SMILES: CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+]
Molecular Formula: C17H18N3NaO3S
Molecular Weight: 367.4 g/mol

Omeprazole (sodium)

CAS No.: 95510-70-6

Cat. No.: VC21116562

Molecular Formula: C17H18N3NaO3S

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Omeprazole (sodium) - 95510-70-6

Specification

CAS No. 95510-70-6
Molecular Formula C17H18N3NaO3S
Molecular Weight 367.4 g/mol
IUPAC Name sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide
Standard InChI InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1
Standard InChI Key RYXPMWYHEBGTRV-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+]
Canonical SMILES CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+]

Introduction

Chemical Identity and Properties

Omeprazole sodium is the sodium salt form of omeprazole, a substituted benzimidazole proton pump inhibitor. Chemically, it is identified as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl)]-1H-benzoimidazole sodium salt . The compound exists in various hydrated forms, with the monohydrate (C₁₇H₁₈N₃O₃S·Na·H₂O) and semihydrate (containing 0.5 mole of water per mole of omeprazole sodium) being commonly documented .

Physical and Chemical Properties

The key characteristics of omeprazole sodium are summarized in Table 1:

PropertyDescription
Chemical FormulaC₁₇H₁₈N₃O₃S·Na·H₂O (monohydrate)
Molecular Weight385.41 g/mol (monohydrate)
Physical AppearanceWhite to off-white powder
CAS Number95510-70-6
SolubilityHigher water solubility than omeprazole base
StabilityUnstable in acidic conditions; stable in alkaline environments
X-ray DiffractionCharacteristic peaks at diffraction angles 2θ of 6.26°±0.1°, 11.10°±0.1°, and others (for semihydrate form)

The semihydrate form of omeprazole sodium has been characterized by X-ray diffraction analysis, showing a distinctive crystalline structure with characteristic peaks that differentiate it from other forms .

Pharmacology and Mechanism of Action

Primary Mechanism

Omeprazole sodium functions as a specific inhibitor of the H⁺,K⁺-ATPase enzyme (the "proton pump") in gastric parietal cells . This enzyme is responsible for the final step in the acid secretion process in the stomach. By forming a covalent bond with the H⁺,K⁺-ATPase, omeprazole sodium irreversibly inhibits this enzyme, effectively blocking acid secretion in response to all stimuli .

Pharmacodynamic Properties

The inhibitory effect of omeprazole on acid secretion increases with repeated once-daily dosing, reaching a plateau after approximately 4-5 days of administration . This delayed maximum effect is attributed to the mechanism of action that requires accumulation in parietal cells.

Single doses produce dose-dependent inhibition of acid secretion, with higher doses (20mg or greater) capable of virtually abolishing intragastric acidity in most individuals . Lower doses demonstrate more variable effects on acid suppression .

Effects on Gastric Physiology

Administration of omeprazole sodium leads to several physiological changes:

  • Serum Gastrin Levels: Causes a dose-dependent increase in gastrin levels during the first 1-2 weeks of daily administration .

  • Enterochromaffin-like (ECL) Cell Effects: Increased gastrin stimulates ECL cell hyperplasia and increases serum Chromogranin A (CgA) levels, which may lead to false positive results in diagnostic studies for neuroendocrine tumors .

Clinical Applications

Therapeutic Indications

Omeprazole sodium is indicated for various acid-related disorders, including:

  • Treatment of active duodenal ulcer in adults

  • Eradication of Helicobacter pylori to reduce duodenal ulcer recurrence

  • Treatment of active benign gastric ulcer

  • Reduction of upper gastrointestinal bleeding risk in critically ill patients

  • Treatment of symptomatic gastroesophageal reflux disease (GERD)

  • Treatment of erosive esophagitis due to acid-mediated GERD

  • Maintenance of healing of erosive esophagitis

  • Management of pathological hypersecretory conditions, including Zollinger-Ellison syndrome

Dosage Forms and Administration

Omeprazole sodium is available in several formulations:

  • Oral suspension: Typically prepared as 1 mg/mL or 2 mg/mL concentrations, often with sodium bicarbonate to maintain alkaline pH for stability .

  • Immediate-release formulations: Unlike the enteric-coated omeprazole, the sodium salt form can be used in immediate-release preparations due to improved stability .

  • Combination products: Notably with sodium bicarbonate (e.g., Zegerid, Konvomep), which provides additional benefits in certain clinical scenarios .

Pharmacokinetics

Absorption

The sodium salt form of omeprazole demonstrates different absorption characteristics compared to the standard enteric-coated omeprazole:

  • Standard omeprazole is administered as enteric-coated granules because the parent compound is acid-labile .

  • Absorption of standard omeprazole begins only after the granules exit the stomach, with peak plasma concentrations achieved within 0.5-3.5 hours .

  • Omeprazole sodium, particularly when formulated with sodium bicarbonate, shows faster absorption (T<sub>max</sub> = 0.49 h) compared to enteric-coated preparations .

Distribution, Metabolism, and Elimination

The pharmacokinetic parameters of omeprazole sodium are similar to the parent compound:

  • Volume of distribution: Approximately 0.3 L/kg, corresponding to the volume of extracellular water .

  • Protein binding: Approximately 95% bound to human plasma proteins .

  • Metabolism: Extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system, primarily by CYP2C19 (forming hydroxyomeprazole) and CYP3A4 (forming omeprazole sulphone) .

  • Elimination half-life: About 1 hour, though its pharmacological effect lasts much longer due to irreversible binding to H⁺,K⁺-ATPase in parietal cells .

  • Excretion: After a single oral dose, negligible amounts of unchanged drug are excreted in urine, with most of the dose (about 77%) eliminated as metabolites .

Special Formulations: Omeprazole Sodium with Sodium Bicarbonate

Rationale and Composition

The combination of omeprazole sodium with sodium bicarbonate (available under brand names such as Zegerid and Konvomep) represents a specific formulation strategy with several advantages:

  • Protection from acid degradation: Sodium bicarbonate provides immediate neutralization of stomach acid, protecting the acid-labile omeprazole molecule .

  • Faster onset of action: The alkaline environment created by sodium bicarbonate allows for immediate dissolution and absorption of omeprazole .

  • Immediate relief: The antacid effect of sodium bicarbonate provides rapid symptomatic relief while waiting for the full antisecretory effect of omeprazole .

Each mL of reconstituted Konvomep (a commercial formulation) contains 84 mg of sodium bicarbonate (equivalent to 1 mEq/mL of sodium), with a total sodium content of 26.3 mg (1.14 mEq) per mL .

Clinical Comparison with Standard Omeprazole

Clinical studies comparing omeprazole/sodium bicarbonate with standard omeprazole have yielded mixed results:

Synthesis Methods and Preparation

General Synthesis Pathway

The synthesis of omeprazole sodium typically involves a two-step process starting from omeprazole:

  • Formation of omeprazole: This typically involves the reaction of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine with 2-mercapto-5-methoxy-1H-benzimidazole to form the sulfide intermediate, followed by oxidation to the sulfoxide .

  • Salt formation: Converting omeprazole to its sodium salt, which can be achieved using sodium hydroxide in an appropriate solvent .

Novel Synthesis Approaches

Several novel approaches to omeprazole synthesis have been documented:

  • Grignard reagent method: Involving 5-methoxythiobenzimidazole ester formation followed by coupling with a Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine .

  • Selective oxidation methods: Using catalytic systems such as H₃PW₁₂O₄₀ and hydrogen peroxide for the selective oxidation of sulfide to sulfoxide in the final step .

  • Omeprazole sodium semihydrate preparation: Adding omeprazole sodium hydrate to an organic solvent, stirring for 2-9 hours at 25-60°C, followed by filtration and drying .

Clinical Outcomes and Patient Experiences

Effectiveness in Different Conditions

Clinical studies have demonstrated superior short-term healing rates compared to histamine H2-receptor antagonists in:

  • Duodenal ulcer treatment

  • Gastric ulcer management

  • Reflux esophagitis therapy

Omeprazole has shown high effectiveness in healing ulcers that failed to respond to H2-receptor antagonists and has been particularly valuable in treating Zollinger-Ellison syndrome .

Patient-Reported Outcomes

Patient reviews of omeprazole sodium formulations, particularly in combination with sodium bicarbonate, reveal varied experiences:

  • Positive experiences (approximately 69-73% of reviewers):

    • Complete relief of symptoms even with previously unresponsive GERD

    • Ability to consume previously problematic foods

    • Rapid onset of relief compared to other formulations

  • Negative experiences (approximately 10% of reviewers):

    • Side effects as detailed in section 7.1

    • Concerns about sodium content affecting blood pressure

    • Difficulty swallowing larger formulations

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